6-Chloropyrimidine-4-carbonyl chloride

Vue d'ensemble

Description

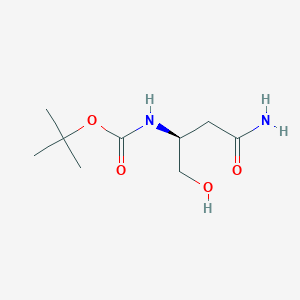

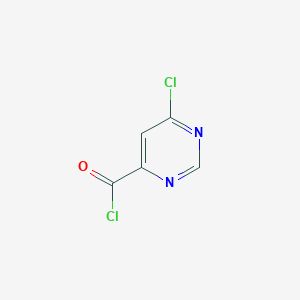

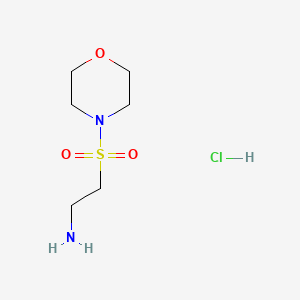

6-Chloropyrimidine-4-carbonyl chloride is a heterocyclic compound that consists of a pyrimidine ring with a carbonyl chloride and a chlorine atom at the 4 and 6 positions, respectively . It is known by its Chemical Abstracts Service (CAS) number 263270-52-6 .

Synthesis Analysis

The synthesis of 6-Chloropyrimidine-4-carbonyl chloride involves several methods such as the reaction of 6-chloro-4-hydroxypyrimidine with thionyl chloride or phosphorus oxychloride . Another method involves the reaction of 6-chloro-4-hydroxypyrimidine with oxalyl chloride.Molecular Structure Analysis

The molecular formula of 6-Chloropyrimidine-4-carbonyl chloride is C5H2Cl2N2O . The InChI Key is FAJZIXITZFFSPC-UHFFFAOYSA-N .Chemical Reactions Analysis

6-Chloropyrimidine-4-carbonyl chloride can react with ethanol to form ethyl 6-chloropyrimidine-4-carboxylate . It can also react with 4-amino-m-cresol in the presence of triethylamine .Physical And Chemical Properties Analysis

6-Chloropyrimidine-4-carbonyl chloride is a white to light yellow crystalline powder. It is soluble in most organic solvents such as acetone, ethyl acetate, and acetonitrile. It is stable under normal conditions but can decompose on exposure to light and moisture.Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Compounds

6-Chloropyrimidine-4-carbonyl chloride serves as a key intermediate in the synthesis of various pharmacologically active compounds. It is particularly valuable in the preparation of pyrimidine derivatives, which are known for their broad therapeutic applications. These derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiparasitic effects. They are also used in the treatment of cardiovascular diseases, diabetes, and certain cancers .

Anticancer Research

In anticancer research, 6-Chloropyrimidine-4-carbonyl chloride is utilized to develop compounds that can inhibit the growth of cancer cells. Pyrimidine derivatives have been shown to act as DNA topoisomerase II inhibitors, which play a crucial role in the replication of cancer cells. By interfering with this enzyme, these compounds can prevent the proliferation of cancer cells .

Anti-Inflammatory and Analgesic Applications

This compound is instrumental in creating pyrimidine derivatives with potent anti-inflammatory and analgesic properties. Researchers have found that certain substitutions on the pyrimidine ring, such as the introduction of chlorine atoms, can significantly enhance the compound’s inhibitory activity against key inflammatory mediators .

Antimicrobial and Antifungal Activities

6-Chloropyrimidine-4-carbonyl chloride is used to synthesize derivatives that show promising antimicrobial and antifungal activities. These activities are attributed to the compound’s ability to interfere with the microbial cell’s vital processes, leading to the inhibition or death of the pathogen .

Development of Cardiovascular Agents

Pyrimidine derivatives synthesized from 6-Chloropyrimidine-4-carbonyl chloride are explored for their potential as cardiovascular agents. They have been investigated for their ability to act as calcium-sensing receptor antagonists and adenosine A2a receptor agonists or antagonists, which are important targets in the management of cardiovascular diseases .

Synthesis of Antidiabetic Agents

The compound is also used in the synthesis of antidiabetic agents. Pyrimidine derivatives can function as DPP-IV inhibitors, which are a class of oral hypoglycemics that block the enzyme dipeptidyl peptidase-4 (DPP-IV). This leads to an increase in the incretin levels in the blood, thereby enhancing the secretion of insulin and lowering blood glucose levels .

Safety and Hazards

6-Chloropyrimidine-4-carbonyl chloride is classified as a hazardous material . It has a hazard class of 8 and a packing group of III . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 .

Mécanisme D'action

Target of Action

6-Chloropyrimidine-4-carbonyl chloride is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . Pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidines, in general, exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . The substitution of –OH moieties with chlorine in pyrimidines has been found to result in significant inhibitory activity .

Biochemical Pathways

Given the known anti-inflammatory effects of pyrimidines, it can be inferred that the compound may affect pathways related to inflammation and immune response .

Result of Action

Based on the known effects of pyrimidines, it can be inferred that the compound may exhibit anti-inflammatory effects .

Propriétés

IUPAC Name |

6-chloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJZIXITZFFSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593614 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

263270-52-6 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)